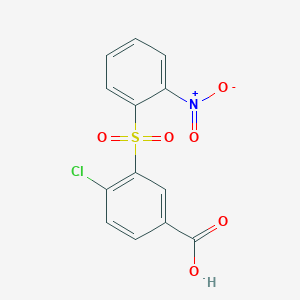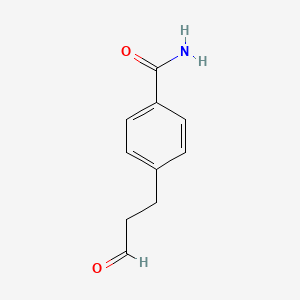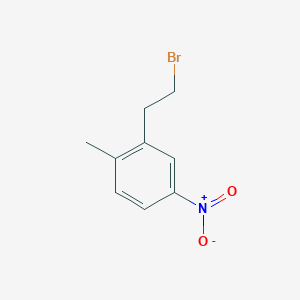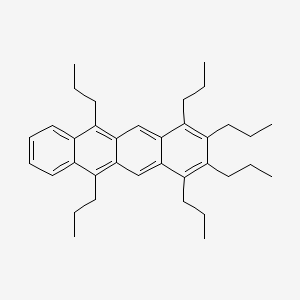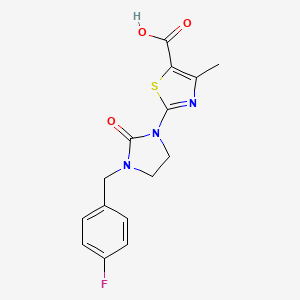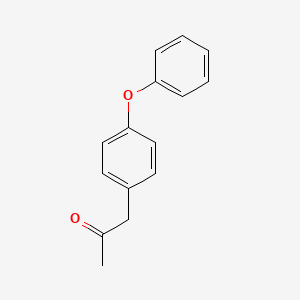![molecular formula C16H13N5O2 B8547125 4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B8547125.png)
4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid is a complex organic compound that features a benzoic acid core substituted with a pyrazinyl-pyrimidinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the pyrazinyl-pyrimidinylamino group through nucleophilic substitution reactions. Common reagents used in these reactions include pyrazine, pyrimidine, and various catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid derivatives: These compounds have similar structures but with different substituents on the benzoic acid core.
Pyrazinyl-pyrimidinylamino compounds: These compounds share the pyrazinyl-pyrimidinylamino group but differ in the core structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrazinyl and pyrimidinyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13N5O2 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
4-methyl-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H13N5O2/c1-10-2-3-11(15(22)23)8-13(10)21-16-19-5-4-12(20-16)14-9-17-6-7-18-14/h2-9H,1H3,(H,22,23)(H,19,20,21) |
InChI Key |
ANBNNNPTJJPNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Chloro-4-[(5,5-dichloro-3,3-dimethylpent-4-en-1-yl)oxy]benzene](/img/structure/B8547049.png)
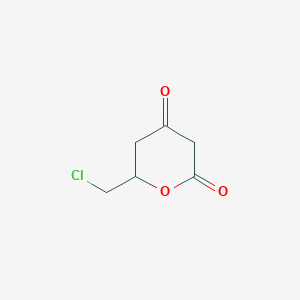
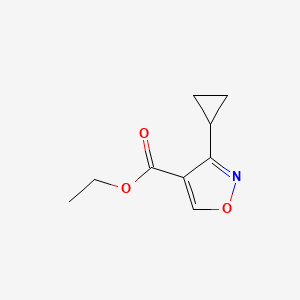
![3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid](/img/structure/B8547059.png)
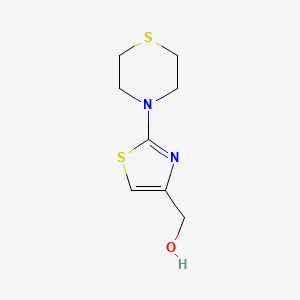

![ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)
